4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperazine ring The piperazine ring is further substituted with a pyridazinyl group containing a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group. The piperazine ring is then synthesized and attached to the pyrimidine core. Finally, the pyridazinyl group with the furan moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan moiety can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The pyridazinyl group can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and pyridazinyl moieties can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine: Similar structure but with a thiophene moiety instead of furan.
4-Cyclopropyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine: Similar structure but with a pyridine moiety instead of furan.
Uniqueness
The presence of the furan moiety in 4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine imparts unique electronic properties and reactivity compared to its analogs. This can influence its binding affinity, selectivity, and overall biological activity, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-17(26-11-1)15-5-6-18(23-22-15)24-7-9-25(10-8-24)19-12-16(14-3-4-14)20-13-21-19/h1-2,5-6,11-14H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIFYEOTNGLCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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